

Spectroscopic Analysis of 5-Tert-butylNonan-5-amine: A Comparative Guide

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Compound of Interest

Compound Name: 5-Tert-butylNonan-5-amine

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For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **5-Tert-butylNonan-5-amine**. Due to the absence of publicly available experimental data for this specific compound, this guide utilizes data from structurally similar amines, tert-octylamine and tri-n-butylamine, to provide a robust predictive framework and comparison.

Predicted and Comparative Spectroscopic Data

The structural similarity of the chosen analogs to **5-Tert-butylNonan-5-amine**, particularly the presence of bulky alkyl groups surrounding the nitrogen atom, allows for a reasonable estimation of its spectral properties. The following tables summarize the experimental data for the analogs and the predicted data for the target compound.

Table 1: ^1H NMR Data Comparison

Compound	Functional Group	Chemical Shift (δ) ppm	Multiplicity	Integration
5-Tert-butylnonan-5-amine (Predicted)	-NH ₂	~0.5 - 2.0	Broad Singlet	2H
-CH ₂ - (adjacent to C-N)	~1.2 - 1.5	Multiplet	4H	
-CH ₂ -	~1.2 - 1.4	Multiplet	8H	
-CH ₃ (butyl chains)	~0.9	Triplet	6H	
-C(CH ₃) ₃	~0.9 - 1.0	Singlet	9H	
tert-Octylamine (2,4,4-trimethylpentan-2-amine)[1][2]	-NH ₂	1.12	Singlet	2H
-CH ₂ -	1.27	Singlet	2H	
-C(CH ₃) ₂	1.22	Singlet	6H	
-C(CH ₃) ₃	0.95	Singlet	9H	
Tri-n-butylamine[3][4]	-CH ₂ - (adjacent to N)	2.38	Triplet	6H
-CH ₂ -CH ₂ -	1.35	Sextet	6H	
-CH ₂ -CH ₃	1.30	Sextet	6H	
-CH ₃	0.90	Triplet	9H	

Table 2: ¹³C NMR Data Comparison

Compound	Carbon Atom	Chemical Shift (δ) ppm
5-Tert-butylnonan-5-amine (Predicted)	C-N	~55 - 60
C-C(CH ₃) ₃	~35 - 40	
-C(CH ₃) ₃	~28 - 32	
-CH ₂ - (adjacent to C-N)	~30 - 35	
-CH ₂ - chains	~20 - 30	
-CH ₃ (butyl chains)	~14	
tert-Octylamine (2,4,4-trimethylpentan-2-amine)[1]	C-N	52.9
C-CH ₂ -	57.1	
C(CH ₃) ₂	31.7	
C(CH ₃) ₃	31.4	
-CH ₃ (on C-N)	29.3	
-CH ₃ (tert-butyl)	31.9	
Tri-n-butylamine[4]	-CH ₂ -N	54.0
-CH ₂ -CH ₂ -N	29.5	
-CH ₂ -CH ₃	20.6	
-CH ₃	14.1	

Table 3: Mass Spectrometry Data Comparison

Compound	Molecular Ion (M ⁺) m/z	Base Peak m/z	Key Fragment Ions m/z
5-Tert-butylNonan-5-amine (Predicted)	199	142	57, 114
tert-Octylamine (2,4,4-trimethylpentan-2-amine)[1][5]	129	58	57, 114
Tri-n-butylamine[6][7]	185	142	44, 86, 100

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and mass spectrometry data for aliphatic amines like **5-Tert-butylNonan-5-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the amine sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- ¹H NMR Acquisition:
 - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 - Typical acquisition parameters:
 - Pulse sequence: zg30
 - Number of scans: 16-64 (depending on sample concentration)
 - Relaxation delay (d1): 1-2 seconds

- Acquisition time (aq): 3-4 seconds
- Spectral width (sw): 12-16 ppm
- ^{13}C NMR Acquisition:
 - Acquire the spectrum on the same instrument.
 - Typical acquisition parameters:
 - Pulse sequence: zgpg30 (proton-decoupled)
 - Number of scans: 1024-4096 (due to the low natural abundance of ^{13}C)
 - Relaxation delay (d1): 2-5 seconds
 - Acquisition time (aq): 1-2 seconds
 - Spectral width (sw): 0-220 ppm
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum and baseline correct.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

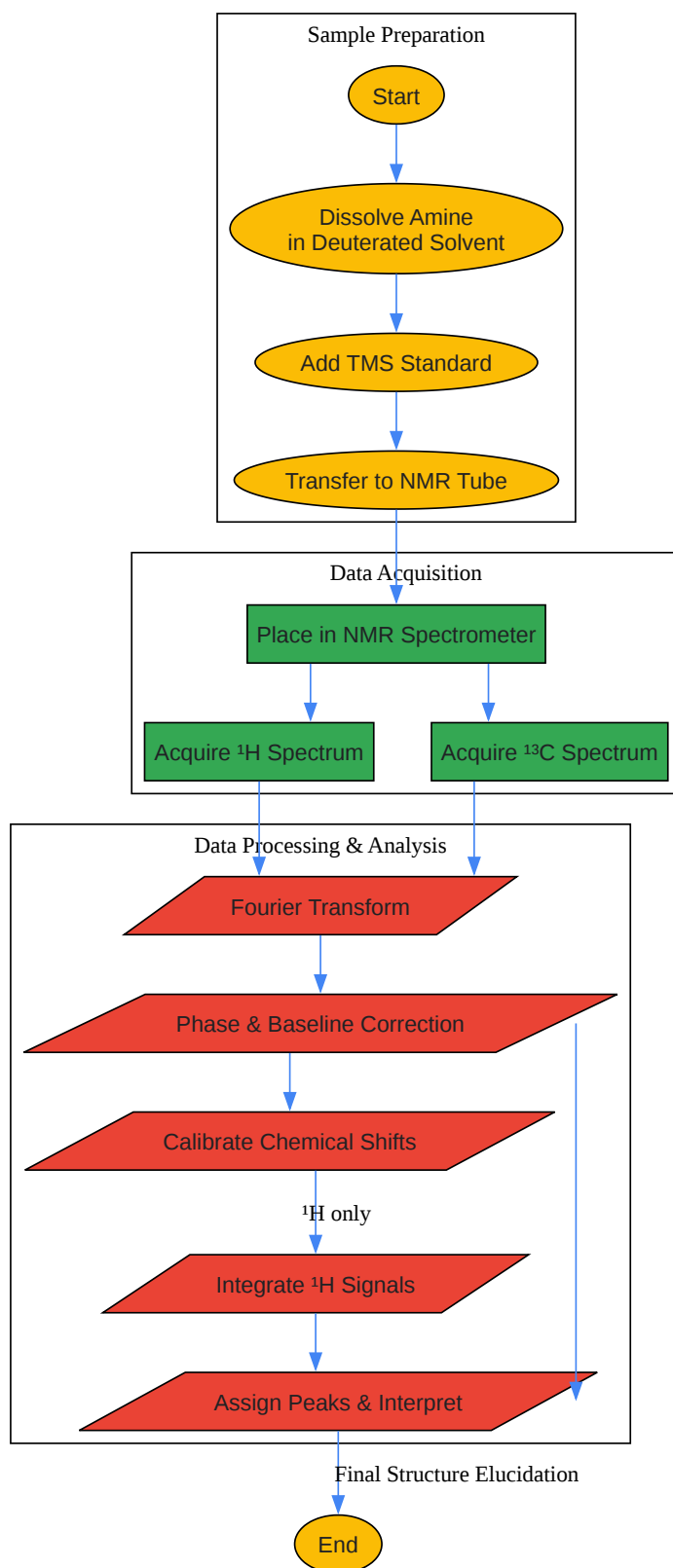
- Sample Preparation:
 - Prepare a dilute solution of the amine sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture of water and one of these solvents.

- For electrospray ionization (ESI), a small amount of formic acid (0.1%) can be added to promote protonation.
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
 - Typical EI-MS parameters:
 - Ionization energy: 70 eV
 - Source temperature: 200-250 °C
 - Mass range: m/z 30-400
- Data Acquisition (Electrospray Ionization - ESI):
 - Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Typical ESI-MS parameters:
 - Ionization mode: Positive
 - Capillary voltage: 3-4 kV
 - Drying gas (N_2) flow: 5-10 L/min
 - Drying gas temperature: 300-350 °C
 - Mass range: m/z 50-500
- Data Analysis:
 - Identify the molecular ion peak (M^+ or $[\text{M}+\text{H}]^+$).
 - Analyze the fragmentation pattern to identify characteristic fragment ions. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway

for amines.

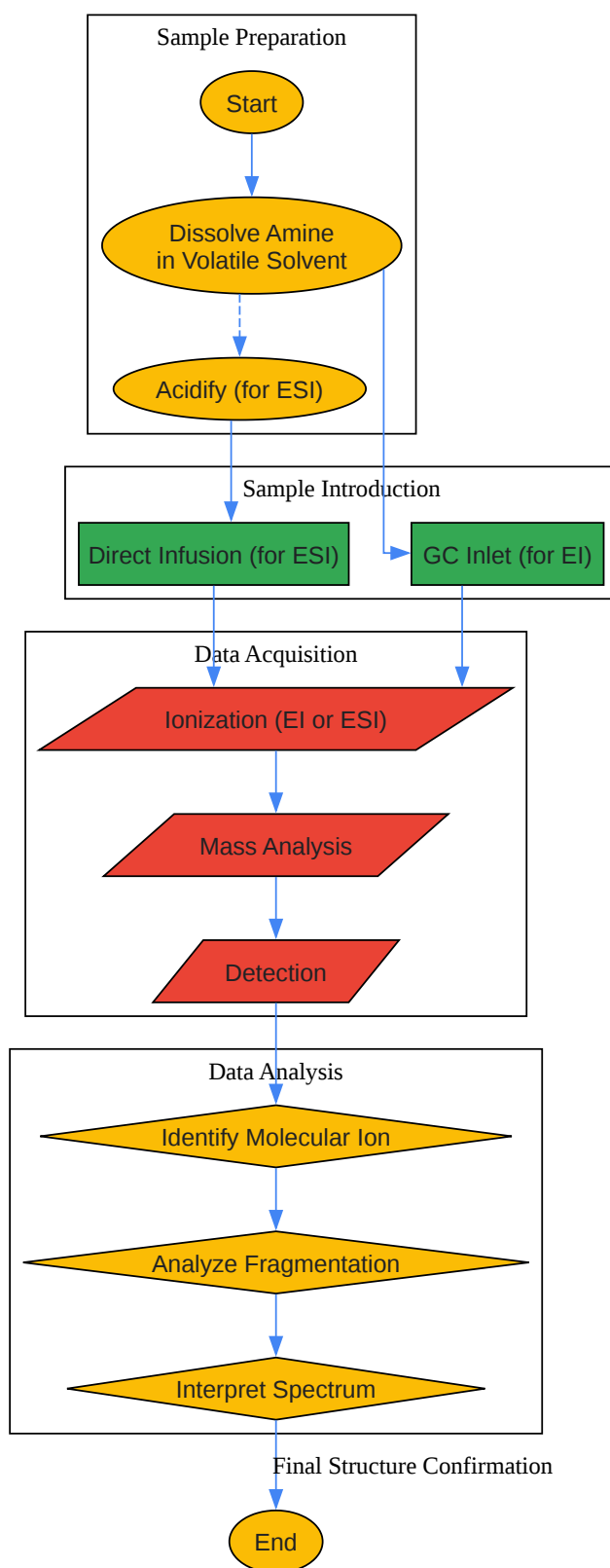
Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.



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Caption: Workflow for NMR analysis of **5-Tert-butylnonan-5-amine**.



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Caption: Workflow for Mass Spectrometry analysis of **5-Tert-butylNonan-5-amine**.

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